5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1638771-79-5 . It has a molecular weight of 297.46 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, have been synthesized using various pathways . These pathways have been developed to improve the structural diversity of these compounds and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Safety and Hazards
Future Directions
The future directions for the research on 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine and its derivatives include the development of new synthetic routes and applications . These compounds have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Mode of Action
It is believed to interact with its targets in a manner that disrupts normal cellular processes, but the specifics of these interactions are still being studied .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be revealed .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
The molecular and cellular effects of 5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine’s action are currently under investigation. Preliminary studies suggest that it may have antiproliferative activities against certain cancer cells .
Properties
IUPAC Name |
5-chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFIN3/c7-3-1-2-12-6(10-3)4(9)5(8)11-12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULZKKNRLVZAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)F)I)N=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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